a-Tosyl-(3-methoxybenzyl) isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Tosyl-(3-methoxybenzyl) isocyanide: is a chemical compound with the molecular formula C16H15NO3S . It is known for its unique structure, which includes an isocyanide group attached to a tosyl-protected (3-methoxybenzyl) moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(3-methoxybenzyl) isocyanide typically involves the reaction of (3-methoxybenzyl)amine with tosyl chloride to form the corresponding tosyl-protected amine. This intermediate is then treated with triphosgene or phosgene to introduce the isocyanide group, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: a-Tosyl-(3-methoxybenzyl) isocyanide undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or alcohols.
Cycloaddition Reactions: Reagents like or are used.
Oxidation and Reduction Reactions: Reagents such as (e.g., potassium permanganate) or (e.g., lithium aluminum hydride) are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted isocyanides.
Cycloaddition Reactions: Formation of heterocyclic compounds.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
a-Tosyl-(3-methoxybenzyl) isocyanide has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in multicomponent reactions to create diverse chemical libraries.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its biological activity and therapeutic potential.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of a-Tosyl-(3-methoxybenzyl) isocyanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyanide group is highly reactive and can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry. The tosyl group provides stability and protection to the molecule, allowing it to participate in selective reactions.
Comparison with Similar Compounds
- a-Tosyl-(4-methoxybenzyl) isocyanide
- a-Tosyl-(2-methoxybenzyl) isocyanide
- a-Tosyl-(3-methylbenzyl) isocyanide
Comparison:
- Structural Differences: The position of the methoxy or methyl group on the benzyl ring can influence the reactivity and selectivity of the compound.
- Reactivity: a-Tosyl-(3-methoxybenzyl) isocyanide may exhibit different reactivity patterns compared to its analogs due to electronic and steric effects.
- Applications: While similar compounds may have overlapping applications, this compound’s unique structure can make it more suitable for specific reactions and research purposes.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOLCGALKIREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.